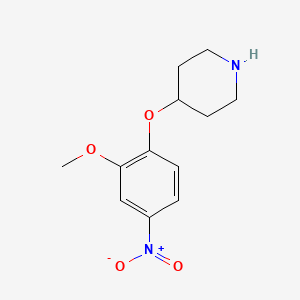
2-(4-Iodo-imidazol-1-yl)ethylamine
Vue d'ensemble
Description
2-(4-Iodo-imidazol-1-yl)ethylamine is a chemical compound that features an imidazole ring substituted with an iodine atom at the 4-position and an ethylamine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-imidazol-1-yl)ethylamine typically involves the iodination of an imidazole derivative followed by the introduction of the ethylamine group. One common method includes the following steps:
Iodination: The imidazole ring is iodinated at the 4-position using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Alkylation: The iodinated imidazole is then reacted with an ethylamine derivative under basic conditions to introduce the ethylamine group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodo-imidazol-1-yl)ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The imidazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4-Azido-imidazol-1-yl)-ethylamine.
Applications De Recherche Scientifique
2-(4-Iodo-imidazol-1-yl)ethylamine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of imidazole derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(4-Iodo-imidazol-1-yl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the ethylamine group can interact with receptor sites, modulating their function. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromo-imidazol-1-yl)-ethylamine: Similar structure but with a bromine atom instead of iodine.
2-(4-Chloro-imidazol-1-yl)-ethylamine: Contains a chlorine atom at the 4-position.
2-(4-Fluoro-imidazol-1-yl)-ethylamine: Features a fluorine atom at the 4-position.
Uniqueness
2-(4-Iodo-imidazol-1-yl)ethylamine is unique due to the presence of the iodine atom, which can influence its reactivity and binding properties. Iodine is larger and more polarizable than other halogens, potentially leading to stronger interactions with molecular targets and different reactivity patterns in chemical reactions.
Propriétés
Formule moléculaire |
C5H8IN3 |
|---|---|
Poids moléculaire |
237.04 g/mol |
Nom IUPAC |
2-(4-iodoimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H8IN3/c6-5-3-9(2-1-7)4-8-5/h3-4H,1-2,7H2 |
Clé InChI |
HYNMFJVHFLDDMK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN1CCN)I |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)-1H-indol-3-yl]propanoic acid](/img/structure/B8461057.png)
![3-Bromo-2-methyl-7-nitrobenzo[b]furan](/img/structure/B8461058.png)

![(+/-)-Ethyl bicyclo[3.2.0]hept-2-en-6-ylideneacetate](/img/structure/B8461071.png)





